molecular formula C9H9NO5 B095206 2,3-Dihydroxybenzoylglycine CAS No. 16414-49-6

2,3-Dihydroxybenzoylglycine

Cat. No.: B095206
CAS No.: 16414-49-6
M. Wt: 211.17 g/mol
InChI Key: QEQVYIIYYNYLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxybenzoylglycine is a low molecular weight, hydrophilic microbial chelator known as a siderophore. It is produced naturally by microorganisms like Bacillus subtilis under iron-deficient conditions to manage their physiological iron needs . This compound features catecholate functional groups, which are known for their high binding affinity and specificity for ferric iron (Fe³⁺) . Siderophores like this compound play a crucial role in iron homeostasis by solubilizing and transporting environmental iron into microbial cells . In research, this specific siderophore has demonstrated significant practical utility. It has been used to functionalize the surface of magnetic iron nanoparticles (FeNPs) to create a novel nanobiosensor (HL-FeNPs) for the selective detection of aluminum ions (Al³⁺) in live organisms . This biosensor operates rapidly in 100% aqueous medium at physiological pH and is highly selective for Al³⁺ even in the presence of other competing metal ions, with a detection limit reaching 20 nM . The properties of this compound and similar siderophores offer viable options for addressing diverse clinical problems and are explored in areas including antimicrobial agents, biosensing, and ecological studies . This product is intended for research applications only.

Properties

CAS No.

16414-49-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-[(2,3-dihydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13)

InChI Key

QEQVYIIYYNYLHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Other CAS No.

16414-49-6

Synonyms

2,3-dihydroxybenzoyl-N-glycine
2,3-dihydroxybenzoylglycine

Origin of Product

United States

Biosynthetic Pathways and Metabolic Regulation of 2,3 Dihydroxybenzoylglycine

Precursor Metabolism: 2,3-Dihydroxybenzoic Acid Formation

The initial phase in the synthesis of 2,3-dihydroxybenzoylglycine is the production of 2,3-dihydroxybenzoic acid (DHB). This aromatic compound is derived from a key intermediate of the shikimate pathway, chorismic acid.

Chorismic Acid Pathway Integration for 2,3-Dihydroxybenzoic Acid Biosynthesis

Chorismic acid serves as a critical branch-point metabolite in the biosynthesis of aromatic compounds in many microorganisms. wikipedia.orgnih.govwikipedia.org The conversion of chorismic acid to 2,3-dihydroxybenzoic acid is a multi-step enzymatic process. In B. subtilis, the genes encoding the necessary enzymes are located in the dhb operon.

The biosynthesis of DHB from chorismate involves three key enzymatic steps catalyzed by the products of the dhbA, dhbB, and dhbC genes. The process begins with the conversion of chorismate to isochorismate by isochorismate synthase, encoded by dhbC. Subsequently, isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate by isochorismatase, the product of the dhbA gene. Finally, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, encoded by dhbB, catalyzes the oxidation of this intermediate to yield 2,3-dihydroxybenzoic acid. researchgate.net

EnzymeGene (in B. subtilis)Function in DHB Biosynthesis
Isochorismate synthasedhbCConverts chorismic acid to isochorismate
IsochorismatasedhbAConverts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate
2,3-dihydro-2,3-dihydroxybenzoate dehydrogenasedhbBOxidizes 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoic acid

Enzymatic Mechanisms Driving this compound Synthesis

Once 2,3-dihydroxybenzoic acid is synthesized, it is incorporated into the growing siderophore molecule through the action of a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).

Role of Nonribosomal Peptide Synthetases (e.g., DhbF) in this compound Assembly

The assembly of this compound is a key part of the bacillibactin synthesis pathway, which is carried out by the DhbF nonribosomal peptide synthetase. jst.go.jpresearchgate.net NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. rsc.orgresearchgate.net The DhbF enzyme is a multi-domain protein that specifically recognizes and activates 2,3-dihydroxybenzoic acid and glycine (B1666218), and then catalyzes the formation of an amide bond between them.

The process begins with the activation of 2,3-dihydroxybenzoic acid by DhbE, a standalone adenylation domain. sigmaaldrich.com This activated DHB is then transferred to the peptidyl carrier protein (PCP) domain of DhbB. The DhbF synthetase, which is a dimodular NRPS, then incorporates glycine. jst.go.jp The first module of DhbF is responsible for the recognition and activation of glycine. The condensation domain of this module then catalyzes the formation of the peptide bond between the activated 2,3-dihydroxybenzoate (tethered to DhbB) and the glycine (tethered to the first PCP domain of DhbF), resulting in the formation of 2,3-dihydroxybenzoyl-glycine.

Characterization of Enzymatic Components and Reaction Specificity

The nonribosomal peptide synthetase system for bacillibactin synthesis is composed of several key enzymatic domains with highly specific functions. researchgate.netrsc.org

Adenylation (A) Domain: The A domain is responsible for substrate recognition and activation. DhbE is a standalone A domain that specifically recognizes and activates 2,3-dihydroxybenzoic acid by hydrolyzing ATP to form a DHB-adenylate intermediate. rsc.orgsigmaaldrich.com The first A domain of DhbF (DhbF-A1) specifically selects for glycine. jst.go.jp

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated substrate is then transferred to the phosphopantetheine arm of a PCP domain, also known as a thiolation (T) domain. DhbB contains a PCP domain to which the activated DHB is attached. researchgate.net Similarly, the first module of DhbF contains a PCP domain to which activated glycine is tethered.

Condensation (C) Domain: The C domain is the catalytic core that forms the peptide bond. The C domain within the first module of DhbF catalyzes the nucleophilic attack of the amino group of glycine (on the DhbF PCP domain) on the thioester-linked 2,3-dihydroxybenzoate (on the DhbB PCP domain), thereby forming this compound. researchgate.net

The specificity of the A domains for their respective substrates is a critical determinant of the final product of the NRPS assembly line.

Enzymatic ComponentDomain TypeSubstrate SpecificityFunction
DhbEAdenylation (A)2,3-Dihydroxybenzoic acidActivates DHB
DhbBPeptidyl Carrier Protein (PCP)Activated DHBTethers and presents activated DHB
DhbF (Module 1)Adenylation (A)GlycineActivates Glycine
DhbF (Module 1)Peptidyl Carrier Protein (PCP)Activated GlycineTethers and presents activated Glycine
DhbF (Module 1)Condensation (C)DHB-PCP and Glycine-PCPCatalyzes peptide bond formation

Genetic and Transcriptional Regulation of this compound Production

The production of this compound, as part of the bacillibactin siderophore, is a metabolically expensive process. Therefore, its synthesis is tightly regulated at the genetic and transcriptional level, primarily in response to the availability of iron.

Iron-Dependent Repression Mechanisms of this compound Synthesis

The genes responsible for the biosynthesis of bacillibactin, including those for this compound formation (dhbA, dhbB, dhbC, dhbE, dhbF), are organized in the dhb operon in Bacillus subtilis. The expression of this operon is under the negative control of the Ferric uptake regulator (Fur) protein. nih.govpnas.orgpnas.org

In iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter region of the dhb operon. researchgate.netnih.gov This binding physically blocks the transcription of the operon by RNA polymerase, thus preventing the synthesis of the enzymes required for bacillibactin production.

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from the Fur protein. This conformational change reduces Fur's affinity for the Fur box, leading to its dissociation from the DNA. embopress.org The removal of the Fur repressor allows for the transcription of the dhb operon, initiating the synthesis of this compound and ultimately, bacillibactin, to scavenge for iron from the environment. asm.org This regulatory mechanism ensures that the cell only expends energy on siderophore production when it is essential for survival. nih.govnih.govfrontiersin.org

ConditionFur-Fe²⁺ ComplexBinding to Fur Boxdhb Operon TranscriptionThis compound Synthesis
High IronFormedBindsRepressedOff
Low IronDissociatedDoes not bindDerepressedOn

Involvement of the Fur Regulon in Iron Acquisition and Siderophore Gene Expression

The Ferric Uptake Regulator (Fur) protein is a crucial global transcriptional regulator that plays a central role in maintaining iron homeostasis in many bacteria, including Bacillus subtilis. nih.govpnas.org Under iron-replete conditions, Fur binds to Fe²⁺, forming a holo-Fur complex that acts as a repressor. pnas.org This complex recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, thereby inhibiting their transcription. researchgate.net

In B. subtilis, the Fur regulon is extensive, controlling the expression of over 50 genes involved in iron acquisition and metabolism. pnas.org A primary function of the Fur regulon is to regulate the biosynthesis and transport of siderophores, which are high-affinity iron-chelating compounds produced under iron-limiting conditions. nih.govresearchgate.net When intracellular iron levels are low, the Fur protein exists in its apo-form (without bound iron) and dissociates from the DNA, leading to the derepression of the genes it controls. researchgate.net

This derepression allows for the transcription of genes necessary for the synthesis of the catecholate siderophore bacillibactin. pnas.org The production of this compound is an integral part of this pathway, as it is a precursor to bacillibactin. pnas.org Research has demonstrated that in laboratory strains of B. subtilis that are deficient in the final steps of bacillibactin synthesis, this compound is a significant product of low-iron fermentation. nih.govnih.gov

Studies on fur mutant strains of B. subtilis have shown a marked derepression of Fur-regulated proteins, confirming the repressive role of Fur in iron-rich environments. nih.gov The sequential derepression of different sets of Fur-regulated genes in response to progressive iron depletion suggests a finely tuned regulatory mechanism that prioritizes different iron acquisition strategies based on the severity of the iron limitation. pnas.org

Table 1: Key Components of the Fur Regulon in Bacillus subtilis Involved in Siderophore-Mediated Iron Uptake

Gene/OperonFunctionRegulation by Fur
dhbACEBFEncodes enzymes for the biosynthesis of bacillibactin from chorismate, including the formation of 2,3-dihydroxybenzoate. pnas.orgRepressed under iron-sufficient conditions. researchgate.net
feuABC-yusVEncodes an ABC transporter system for the uptake of ferric-bacillibactin and ferric-enterobactin. pnas.orgnih.govRepressed under iron-sufficient conditions. nih.gov
fhuBGC/fhuD/yxeBEncode transport systems for the uptake of hydroxamate-type siderophores. nih.govnih.govRepressed under iron-sufficient conditions. nih.gov
sfpEncodes a phosphopantetheinyl transferase required for the activation of the non-ribosomal peptide synthetase involved in bacillibactin synthesis. pnas.orgNot directly regulated by Fur, but its activity is essential for the production of the final siderophore.

Influence of Ancillary Genes on this compound Production (e.g., lpa-14)

The production of secondary metabolites like this compound is often influenced by ancillary genes that are not part of the core biosynthetic pathway but play crucial regulatory or supportive roles. In Bacillus subtilis, the gene lpa-14 has been identified as a regulator of the production of this compound.

Research has shown that lpa-14 is involved in the production of lipopeptide antibiotics. uniprot.org This gene encodes a 4'-phosphopantetheinyl transferase, an enzyme essential for the activation of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). uniprot.org These large enzyme complexes are responsible for the synthesis of many secondary metabolites, including the lipopeptide antibiotics iturin A and surfactin (B1297464) in Bacillus subtilis. uniprot.org The activation process involves the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the carrier protein domains of the NRPS or PKS.

The connection between lpa-14 and this compound production highlights the intricate regulatory networks that govern secondary metabolism in bacteria. The expression or activity of a single ancillary gene can have pleiotropic effects, influencing the biosynthesis of multiple, structurally distinct compounds.

Microbial Producers of this compound

Bacillus Species as Primary Producers of this compound

The production of this compound is most prominently documented in species of the genus Bacillus, particularly Bacillus subtilis. acs.org This bacterium synthesizes the compound as a key intermediate in the biosynthesis of the catecholate siderophore bacillibactin. pnas.org The production of this compound is a characteristic response of B. subtilis to iron-deficient environments. acs.org

Laboratory strains of B. subtilis, such as the widely studied strain 168, often carry a mutation in the sfp gene. pnas.org This gene encodes a phosphopantetheinyl transferase that is essential for the final steps of bacillibactin assembly. pnas.org Consequently, these strains are unable to produce the complete siderophore and instead accumulate and secrete its precursors, including this compound. pnas.org

The isolation and characterization of this compound from low-iron fermentation cultures of Bacillus subtilis were among the earliest studies to identify this compound from a microbial source. acs.org

Identification of Other Microorganisms Associated with this compound Production

While Bacillus subtilis is the most well-documented producer of this compound, the biosynthesis of the core precursor, 2,3-dihydroxybenzoic acid (2,3-DHB), is more widespread among microorganisms. 2,3-DHB is a common building block for a variety of catecholate siderophores. For instance, enterobactin (B1671361), produced by Escherichia coli and other enteric bacteria, is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine.

The specific conjugation of 2,3-dihydroxybenzoic acid with glycine to form this compound appears to be a more restricted capability. At present, the scientific literature predominantly associates the production of this specific compound with Bacillus species. Further research and broader screening of microbial diversity may reveal other producers.

Metabolic Engineering Approaches for this compound Biosynthesis Optimization

Metabolic engineering offers a powerful set of tools to enhance the production of valuable natural products like this compound. nih.gov While specific examples of metabolic engineering focused solely on optimizing this compound are not extensively documented, the principles and strategies applied to the broader class of siderophores and other secondary metabolites are directly applicable. nih.gov

One of the primary strategies involves the manipulation of regulatory pathways. nih.gov As discussed, the Fur regulon tightly controls the expression of siderophore biosynthetic genes in response to iron availability. nih.gov Overexpression of positive regulators or deletion of repressors, such as the fur gene, can lead to the constitutive expression of the biosynthetic pathway and increased product yields. However, such manipulations must be carefully managed to avoid potential toxicity or metabolic burden on the host organism.

Furthermore, precursor feeding strategies can be employed to bypass upstream metabolic pathways and directly provide key building blocks for the final product. nih.gov For instance, supplementing the fermentation medium with chorismate or 2,3-dihydroxybenzoic acid could potentially increase the final titer of this compound.

Heterologous expression of the biosynthetic pathway in a well-characterized and genetically tractable host, such as Escherichia coli, is another viable strategy. nih.gov This approach can uncouple the production of the desired compound from the complex regulatory networks of the native producer and allow for more precise control over the biosynthetic pathway. nih.gov

Table 2: Potential Metabolic Engineering Strategies for Optimizing this compound Production

StrategyApproachPotential Outcome
Regulatory Engineering Deletion or modification of the fur gene to derepress the biosynthetic pathway.Constitutive production of this compound, independent of iron concentration.
Enzyme Overexpression Overexpression of key enzymes in the chorismate to 2,3-dihydroxybenzoate pathway and the subsequent glycine conjugation step.Increased metabolic flux towards this compound and higher product yields.
Precursor Feeding Supplementation of the culture medium with precursors such as chorismate or 2,3-dihydroxybenzoic acid.Bypassing potential bottlenecks in upstream pathways and enhancing the final product titer.
Heterologous Expression Transferring the this compound biosynthetic genes into a heterologous host like E. coli.Simplified production process, uncoupled from native regulatory systems, and potential for higher yields.
Enzyme Engineering Modifying the catalytic properties of biosynthetic enzymes to improve their efficiency or substrate specificity.Enhanced catalytic activity leading to increased production rates. nih.gov

Molecular Mechanisms of 2,3 Dihydroxybenzoylglycine Function

Iron Chelation and Siderophore Activity of 2,3-Dihydroxybenzoylglycine

Under iron-deficient conditions, certain bacteria, including strains of Bacillus subtilis, produce this compound, also known as itoic acid, to sequester ferric iron (Fe³⁺) from their environment. nih.gov This process is a crucial survival strategy for microorganisms, as iron is an essential cofactor for numerous metabolic enzymes.

Coordination Chemistry of Iron Binding by this compound

The iron-chelating capability of this compound is centered on its 2,3-dihydroxybenzoyl moiety, a classic catecholate structure. This group provides a bidentate binding site for the ferric ion through its two adjacent hydroxyl groups. mdpi.com The coordination with Fe(III) typically results in the formation of a highly stable, high-spin octahedral complex. libretexts.org Depending on the concentration and pH, one, two, or three molecules of this compound can coordinate with a single Fe(III) ion, forming complexes with stoichiometries of 1:1, 1:2, or 1:3 (metal:ligand). researchgate.netijsr.netsciepub.com The formation of these complexes is accompanied by a distinct color change, a characteristic feature of catecholate-iron interactions.

Role of Aromatic Hydroxyl Groups in Iron Complexation

The two hydroxyl groups on the aromatic ring of this compound are paramount for its iron-binding function. mdpi.com Deprotonation of these hydroxyl groups creates negatively charged oxygen atoms that act as strong Lewis bases, readily donating electron pairs to the Lewis acidic Fe(III) ion. libretexts.org This interaction forms a stable five-membered chelate ring, which contributes significantly to the high affinity of the siderophore for iron. The specific ortho positioning of the hydroxyl groups is critical for this chelation, as it allows for the optimal geometry for binding the metal ion.

Biological Significance of this compound in Microbial Iron Acquisition

In the competitive environment of a host organism or in iron-poor soils, the ability to acquire iron is a key determinant of microbial survival and virulence. asm.org Bacteria that produce this compound secrete it into the extracellular space to scavenge for Fe(III). nih.gov Once the stable Fe(III)-DHBG complex is formed, it is recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm. nih.gov Inside the cell, the iron is released from the siderophore, often through a reduction of Fe(III) to Fe(II), which has a lower affinity for the catecholate ligand. This process makes iron available for essential cellular processes. While 2,3-dihydroxybenzoic acid (a component of DHBG) has been studied in the context of the virulence of Brucella abortus, its necessity for virulence can vary depending on the host and specific infection model. nih.gov It is also important to note that in Bacillus subtilis, this compound serves as a precursor to the more complex and potent siderophore, bacillibactin. mdpi.comwikipedia.orgatlantis-press.com

Comparative Analysis of this compound with Related Catecholate Siderophores

While this compound is an effective iron chelator, its affinity for Fe(III) is surpassed by more complex, multidentate catecholate siderophores like enterobactin (B1671361) and bacillibactin. researchgate.netwikipedia.org These larger molecules incorporate three catecholate units into a single structure, allowing them to form a hexadentate complex with a single iron ion in a 1:1 stoichiometry. This "pre-organized" structure results in a significantly higher stability constant for the iron complex.

Comparative Stability Constants of Catecholate Siderophores

SiderophoreStructure TypeStability Constant (log K) for Fe(III)
EnterobactinTriscatecholate~52 wikipedia.orgresearchgate.net
BacillibactinTriscatecholateSlightly lower than Enterobactin researchgate.net
Monomeric Catecholates (e.g., 2,3-Dihydroxybenzoic acid)MonocatecholateSignificantly lower than triscatecholates nih.gov

Antioxidant Mechanisms of this compound

In addition to its role in iron metabolism, this compound exhibits significant antioxidant properties. This dual functionality is a common feature of many phenolic compounds.

Free Radical Scavenging Activity of this compound

The antioxidant activity of this compound stems from the ability of its catechol structure to donate hydrogen atoms to neutralize free radicals, such as the hydroxyl radical (•OH) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.gov The hydroxyl groups on the aromatic ring can readily undergo oxidation, thereby quenching the reactivity of these damaging species. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents the propagation of radical chain reactions. nih.gov It is important to note that the free radical scavenging activity of this compound is most potent when it is not chelated to iron, as the hydroxyl groups are then available to participate in redox reactions. nih.gov

Antioxidant Activity of this compound

AssayActivity MetricObservation
DPPH Radical ScavengingIC50Demonstrates dose-dependent scavenging activity. Lower IC50 values indicate higher antioxidant potential. mdpi.combiorxiv.org
Hydroxyl Radical ScavengingInhibition %Effectively scavenges hydroxyl radicals, a highly reactive oxygen species. sigmaaldrich.comresearchgate.net

DNA Cleavage Inhibition Mediated by this compound

Beyond scavenging synthetic radicals, this compound has been shown to protect biological macromolecules from oxidative damage. Specifically, it exhibits inhibitory activity against radical-induced DNA cleavage. acgpubs.org Oxidative damage to DNA, often mediated by highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), can lead to strand scission and mutations. researchgate.net

In laboratory assays, supercoiled plasmid DNA (such as pBR322) is exposed to radical-generating systems. acgpubs.org Hydroxyl radicals can be produced by the Fenton reaction (a reaction involving ferrous iron and hydrogen peroxide), while superoxide radicals can be generated using compounds like paraquat. acgpubs.org When subjected to these radicals, the supercoiled DNA undergoes cleavage, resulting in relaxed circular and linear forms, which can be visualized through agarose (B213101) gel electrophoresis.

Studies have demonstrated that in the presence of this compound, the cleavage of supercoiled DNA by both hydroxyl and superoxide radicals is inhibited. acgpubs.org By effectively neutralizing these damaging radicals, DHBG protects the structural integrity of the DNA molecule. This protective effect further substantiates the compound's antioxidant potential in a biologically relevant context. acgpubs.orgresearchgate.net

Modulatory Effects of Iron on the Antioxidant Potency of this compound

The antioxidant activity of this compound is significantly modulated by the presence of iron. acgpubs.org DHBG is a catecholate-type siderophore, meaning it is a small molecule produced by microorganisms like Bacillus subtilis to chelate (bind) iron from the environment. acgpubs.orgresearchgate.net This iron-chelating ability is primarily attributed to the two hydroxyl groups on the aromatic ring. researchgate.net

While essential for many biological processes, iron can also be detrimental by participating in reactions that generate harmful free radicals, such as the Fenton reaction. nih.gov The relationship between DHBG, iron, and antioxidant activity is complex. Research shows that DHBG exhibits its highest radical scavenging and DNA cleavage inhibition activity when it is in its iron-free form. acgpubs.orgresearchgate.net

The proposed mechanism for this observation is competitive binding. The deprotonation of the aromatic hydroxyl groups is a key step for both iron chelation and radical scavenging. researchgate.net When iron is present, it binds strongly to the hydroxyl groups of DHBG. This interaction makes these crucial functional groups unavailable to donate a hydrogen atom to scavenge free radicals like DPPH. researchgate.net Consequently, the antioxidant potency of DHBG is diminished in the presence of iron. This finding highlights that the function of DHBG can switch from an antioxidant to primarily an iron chelator depending on the local ionic environment. acgpubs.orgresearchgate.net

Metabolic Fate and Biodegradation of 2,3 Dihydroxybenzoylglycine

Enzymatic Degradation Pathways of 2,3-Dihydroxybenzoate (Precursor)

The bacterial degradation of 2,3-dihydroxybenzoate, a precursor in the biosynthesis of many siderophores, is primarily initiated through the cleavage of its aromatic ring. nih.gov Research has identified specific enzymatic pathways responsible for this catabolism, particularly in soil bacteria like Pseudomonas.

The meta-cleavage pathway is a prominent route for the degradation of 2,3-dihydroxybenzoate in bacteria. nih.govnih.gov This pathway is initiated by an extradiol dioxygenase enzyme that cleaves the benzene (B151609) ring at a position adjacent to the two hydroxyl groups.

In Pseudomonas reinekei MT1, a gene cluster known as dhb encodes the enzymes for a chimeric meta-cleavage pathway that catabolizes 2,3-DHB. nih.govnih.gov The key initial steps are catalyzed by the following enzymes:

DhbA: This enzyme is an extradiol dioxygenase that specifically targets 2,3-dihydroxybenzoate. nih.gov It catalyzes the 3,4-dioxygenation of the aromatic ring, resulting in the formation of 2-hydroxy-3-carboxymuconate. nih.gov

DhbB: The product of the initial cleavage, 2-hydroxy-3-carboxymuconate, is then acted upon by this enzyme, which functions as a decarboxylase. It removes a carboxyl group to yield 2-hydroxymuconic semialdehyde. nih.gov

Following these initial steps, a series of other enzymes (DhbCDEFGH), which are related to those involved in catechol degradation, further process the molecule. nih.govnih.gov This includes dehydrogenation, eventually leading to intermediates of the citrate (B86180) cycle. nih.gov Similarly, in Pseudomonas sp. strain PTH10, the degradation of o-phthalate proceeds through 2,3-dihydroxybenzoate, which is then metabolized via a meta-cleavage pathway involving a 2,3-dihydroxybenzoate 3,4-dioxygenase. researchgate.net

Table 1: Key Enzymes and Products in the Meta-Cleavage of 2,3-Dihydroxybenzoate

EnzymeSubstrateProductFunctionOrganism Example
DhbA (Extradiol Dioxygenase)2,3-Dihydroxybenzoate2-Hydroxy-3-carboxymuconateRing Cleavage (3,4-Dioxygenation)Pseudomonas reinekei MT1
DhbB (Decarboxylase)2-Hydroxy-3-carboxymuconate2-Hydroxymuconic semialdehydeDecarboxylationPseudomonas reinekei MT1
OpaC (3,4-Dioxygenase)2,3-Dihydroxybenzoate3-Carboxy-2-hydroxymuconate-6-semialdehydeRing CleavagePseudomonas sp. strain PTH10
OpaD (Decarboxylase)3-Carboxy-2-hydroxymuconate-6-semialdehyde2-Hydroxymuconate-6-semialdehydeDecarboxylationPseudomonas sp. strain PTH10

Microbial Degradation Mechanisms of Related Catecholic Compounds

The microbial degradation of catecholic compounds, which share the dihydroxy-substituted benzene ring with 2,3-DHB, is a well-documented process crucial for the bioremediation of aromatic pollutants. academicjournals.orgresearchgate.net Soil microorganisms, particularly from the genera Pseudomonas and Mycobacterium, are adept at transforming and degrading toxic catechols into metabolites that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. academicjournals.orgresearchgate.net

The degradation of catechol itself typically proceeds through two main pathways, distinguished by the site of ring cleavage:

ortho-Cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl-bearing carbon atoms. This is catalyzed by catechol 1,2-dioxygenase. frontiersin.org

meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups. This is catalyzed by catechol 2,3-dioxygenase, leading to the formation of 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov

In two strains of Pseudomonas, cell extracts were shown to metabolize catechol, leading to the transient formation of 2-hydroxymuconic semialdehyde. nih.govnih.gov One of these preparations further catalyzed the conversion of catechol into formate (B1220265) and 4-hydroxy-2-oxovalerate. nih.govnih.gov Another enzyme, an aldolase, was found to convert 4-hydroxy-2-oxovalerate into acetaldehyde (B116499) and pyruvate, which are readily usable by the cell. nih.govnih.gov The ability of microorganisms to degrade a specific compound depends on the accessibility of the compound to the necessary enzymes and the organism's ability to produce these enzymes in sufficient quantities. academicjournals.org

Table 2: Comparison of Catechol Cleavage Pathways

PathwayKey EnzymeCleavage SiteInitial Product
ortho-CleavageCatechol 1,2-dioxygenaseIntradiol (between hydroxyls)cis,cis-Muconic acid
meta-CleavageCatechol 2,3-dioxygenaseExtradiol (adjacent to hydroxyls)2-Hydroxymuconic semialdehyde

Potential Role in Biogeochemical Cycling of Iron and Carbon

As a component of siderophores, 2,3-dihydroxybenzoylglycine is intrinsically linked to the biogeochemical cycling of iron. Siderophores are low-molecular-weight chelating agents produced by microorganisms and plants in iron-limiting conditions to scavenge ferric iron [Fe(III)]. nih.govmdpi.com

The primary role of siderophores is to bind to the often-insoluble Fe(III) in the environment, forming a soluble complex that can be taken up by the microbial cell through specific transporters. mdpi.comus-ocb.org This process is fundamental to making iron, an essential nutrient for numerous cellular processes like electron transport and DNA synthesis, available to life. envirobiotechjournals.com In marine environments, siderophores are crucial for enhancing the availability of iron for phytoplankton, thereby playing a significant role in the ocean's iron and carbon cycles. nih.gov They participate in the photochemical cycling of iron by forming Fe(III)-siderophore complexes that increase iron's bioavailability. nih.gov

The cycling of siderophores themselves contributes to the carbon cycle. These are organic molecules synthesized and secreted by microbes. us-ocb.org Once the iron is internalized, the siderophore can be either degraded, releasing its constituent carbon and nitrogen into the cell's metabolic pool, or excreted back into the environment to chelate more iron. us-ocb.org This continuous production, utilization, and degradation of siderophores by vast microbial populations represents a component of the microbial carbon loop.

Furthermore, the function of siderophores extends beyond iron. They can also form complexes with other metals, including manganese (Mn), and are involved in the coupled biogeochemical cycling of iron and manganese. nih.gov They have also been shown to play a role in the mobilization of other metals from soils and waste materials, indicating a broader impact on the biogeochemical fate of various elements. envirobiotechjournals.com

Advanced Analytical and Research Methodologies for 2,3 Dihydroxybenzoylglycine

Spectroscopic and Chromatographic Approaches for Detection and Characterization

A multi-faceted approach employing various analytical instruments is essential for a comprehensive understanding of 2,3-Dihydroxybenzoylglycine. Each technique provides unique insights, from quantifying its presence in a sample to deciphering its precise molecular structure.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purification and quantification. HPLC methods are developed to separate this compound from other components in a mixture, which is crucial for assessing its purity in both synthetic preparations and biological extracts.

The development of a robust HPLC method involves the careful selection of a stationary phase, typically a reversed-phase column like C18, and a mobile phase, often a gradient mixture of an aqueous solution with an organic solvent such as acetonitrile (B52724) or methanol, sometimes with an acid modifier to improve peak shape. Detection is commonly achieved using a diode array detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. nih.gov

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The accuracy of the method is evaluated through validation parameters including specificity, linearity, precision, and trueness. nih.gov This ensures that the method can reliably determine the concentration of this compound in various samples. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the assay. nih.gov

Table 1: Key Parameters in HPLC Method Development for this compound Analysis

ParameterDescriptionCommon Choices/Considerations
Stationary PhaseThe solid support within the column that interacts with the analyte.Reversed-phase C18 or C8 columns are frequently used for polar molecules.
Mobile PhaseThe solvent that carries the analyte through the column.Mixtures of water with acetonitrile or methanol, often with additives like formic acid or acetic acid.
DetectionThe method used to visualize the analyte as it elutes from the column.UV-Vis Diode Array Detector (DAD) set at the absorbance maximum of the compound.
QuantificationThe process of determining the amount of the analyte.External or internal standard calibration curves.

Mass Spectrometry (MS) is an indispensable tool for the definitive identification of this compound and for studying its metabolic fate. When coupled with a separation technique like HPLC (LC-MS), it provides high sensitivity and specificity. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent compound. youtube.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, enabling confident identification of this compound in complex biological matrices. mdpi.com In metabolite profiling studies, LC-MS/MS can be used in both targeted and untargeted approaches. nih.gov A targeted approach focuses on quantifying known metabolites of this compound, while an untargeted approach aims to identify all possible metabolites, providing a global view of its biotransformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound. researchgate.net One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. youtube.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, confirming the complete covalent structure of the molecule. core.ac.uk Beyond structural elucidation, NMR is also highly valuable for studying the interactions of this compound with other molecules, such as metal ions or proteins. nih.govnih.gov Chemical shift perturbations and changes in relaxation times upon the addition of a binding partner can provide insights into the binding site and the conformation of the complex. mdpi.com

UV-Visible spectrophotometry is a widely used technique to study the formation of complexes between this compound and metal ions, particularly iron (III). The catecholate group of this compound forms intensely colored complexes with ferric iron. ufl.edu The formation of these complexes can be monitored by observing the appearance of new absorption bands in the visible region of the electromagnetic spectrum. researchgate.net

By systematically varying the concentrations of the ligand and the metal ion, and monitoring the absorbance changes, the stoichiometry of the complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) can be determined. ufl.edu Furthermore, the stability constants of these complexes can be calculated from the spectral data, providing a quantitative measure of the binding affinity. mdpi.com The effect of pH on complex formation can also be investigated, which is crucial for understanding the behavior of this compound under physiological conditions. researchgate.net

Table 2: Application of Analytical Techniques for this compound Research

TechniquePrimary ApplicationInformation Obtained
HPLCPurity and QuantificationConcentration, presence of impurities, retention time.
MS and MS/MSMolecular Identification and Metabolite ProfilingMolecular weight, fragmentation pattern, identification of metabolites.
NMR SpectroscopyStructural Elucidation and Interaction StudiesCovalent structure, conformation, binding interfaces.
UV-Visible SpectrophotometryComplexation StudiesStoichiometry and stability constants of metal complexes.

Stable Isotope Labeling Strategies in this compound Research

Stable isotope labeling is a powerful methodology for investigating the dynamics of metabolism in living systems. creative-proteomics.com This approach involves the use of non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, to tag molecules of interest. creative-proteomics.com

By introducing a stable isotope-labeled precursor of this compound into a biological system, researchers can trace the flow of the labeled atoms through various metabolic pathways. nih.gov This allows for the quantitative measurement of metabolic flux, which is the rate of turnover of metabolites in a biochemical network. nih.govresearchgate.net

The labeled this compound and its downstream metabolites can be detected and quantified using mass spectrometry or NMR spectroscopy. researchgate.net The pattern of isotope incorporation into different metabolites provides detailed information about the activity of specific enzymes and the connectivity of metabolic pathways. nih.gov This technique is invaluable for elucidating the biosynthesis and degradation pathways of this compound and for understanding how these pathways are regulated under different physiological conditions. nih.gov

Application in Metabolomics for Pathway Discovery and Dynamics

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to view the biosynthesis and metabolic fate of this compound. Untargeted metabolomics, in particular, is instrumental in discovering novel metabolites and elucidating the metabolic pathways in which this compound participates.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in these investigations. nih.govmdpi.com High-resolution mass spectrometry can detect a wide array of metabolites in a biological sample, and by comparing the metabolic profiles of microorganisms under iron-replete and iron-deficient conditions, researchers can identify molecules, like this compound, that are specifically produced in response to iron starvation. researchgate.net The data generated from these experiments can be used to construct metabolic networks, offering a global view of the metabolic rewiring that occurs during iron acquisition. mdpi.com

Pathway enrichment analysis tools can then be employed to map the identified metabolites onto known biochemical pathways, providing insights into the metabolic logic of siderophore production. ru.nlresearchgate.net For instance, the detection of chorismate and its downstream products in conjunction with this compound would strongly suggest the activity of the enterobactin (B1671361) biosynthesis pathway. researchgate.net Furthermore, stable isotope labeling studies can trace the flow of atoms through the pathway, providing dynamic information about the rates of synthesis and turnover of this compound.

Omics Technologies in the Study of this compound Biology

Proteomics, the comprehensive analysis of proteins, is essential for identifying and characterizing the enzymes that catalyze the synthesis and degradation of this compound. The biosynthesis of this compound from chorismate involves a series of enzymatic steps, and proteomics can help to identify the specific proteins involved.

A common approach involves growing microorganisms under iron-limiting conditions to induce the expression of siderophore biosynthesis enzymes. The proteome of these cells can then be compared to that of cells grown in iron-rich media. Proteins that are significantly upregulated in the iron-starved cells are potential candidates for involvement in this compound metabolism. These proteins can be identified using techniques such as two-dimensional gel electrophoresis followed by mass spectrometry, or more advanced shotgun proteomics approaches.

A well-studied analogue for the biosynthesis of the 2,3-dihydroxybenzoate moiety is the enterobactin pathway in Escherichia coli. The enzymes involved in this pathway provide a blueprint for the types of proteins to be expected in the metabolism of this compound.

Table 1: Key Enzymes in the Biosynthesis of the 2,3-Dihydroxybenzoate Moiety of Enterobactin
EnzymeGeneFunctionReference
Isochorismate synthaseEntCConverts chorismate to isochorismate. researchgate.net
IsochorismataseEntBConverts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. This enzyme is bifunctional and also acts as an aryl carrier protein. nih.govnih.gov
2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseEntAConverts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate. nih.govresearchgate.net
2,3-dihydroxybenzoate-AMP ligaseEntEActivates 2,3-dihydroxybenzoate by adenylation for subsequent steps in enterobactin synthesis. nih.govacs.org

Genomic and transcriptomic analyses are pivotal in understanding the genetic basis and regulatory networks that control the production of this compound. The genes encoding the biosynthetic enzymes are often organized in operons, and their expression is tightly regulated in response to iron availability. mdpi.com

Transcriptomics, particularly RNA-sequencing, allows for a global view of gene expression changes under different iron conditions. frontiersin.org Studies have shown that under iron starvation, a suite of genes involved in siderophore biosynthesis and transport are significantly upregulated. frontiersin.orgresearchgate.net The primary regulator of this response in many bacteria is the Ferric uptake regulator (Fur) protein. nih.govnih.gov In the presence of iron, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of target genes and represses their transcription. researchgate.netfrontiersin.org When iron is scarce, the repression is lifted, and the genes are expressed.

In addition to Fur, other transcription factors can also play a role in regulating siderophore biosynthesis, forming a complex regulatory network. mdpi.comapsnet.org For example, in some fungi, GATA-type transcription factors are involved in the negative regulation of siderophore production. apsnet.org

Table 2: Examples of Iron-Responsive Genes Involved in Siderophore Biosynthesis and Transport
Gene/OperonFunctionOrganismRegulation by IronKey RegulatorReference
entCEBABiosynthesis of 2,3-dihydroxybenzoateEscherichia coliUpregulated under iron limitationFur frontiersin.org
fepAFerric enterobactin outer membrane transporterEscherichia coliUpregulated under iron limitationFur researchgate.net
Nps6Nonribosomal peptide synthetase for siderophore biosynthesisAlternaria alternataUpregulated under iron limitationAaSreA (negative regulator) apsnet.org
iucABCDAerobactin biosynthesisEscherichia coliUpregulated under iron limitationFur frontiersin.org

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling provide invaluable tools for investigating the fundamental principles governing the interaction of this compound with metal ions, particularly iron (III). These methods allow for the simulation of these interactions at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the this compound-iron complex in solution. These simulations can reveal details about the coordination geometry, the stability of the complex, and the influence of the solvent environment on the binding interaction.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed to accurately calculate the electronic structure and energetics of the metal-ligand bond. DFT calculations can be used to determine the binding energy of iron to this compound, providing a quantitative measure of its chelation efficacy. These calculations can also elucidate the nature of the chemical bonds and the charge distribution within the complex.

Table 3: Computational Methods for Studying Metal Chelation
MethodApplicationInformation Gained
Molecular Dynamics (MD)Simulating the dynamic behavior of the siderophore-metal complex in solution.Coordination geometry, complex stability, solvent effects.
Density Functional Theory (DFT)Calculating the electronic structure and energetics of the metal-ligand bond.Binding energy, bond nature, charge distribution.

Computational approaches are also instrumental in predicting how this compound interacts with proteins, such as bacterial siderophore receptors and enzymes involved in its metabolism. Understanding these interactions is key to deciphering its biological function.

Molecular docking is a widely used technique to predict the binding pose and affinity of a small molecule like this compound to a protein target. chemistryviews.orgresearchgate.net By docking the siderophore into the active site of its cognate receptor, researchers can identify the key amino acid residues involved in binding and gain insights into the molecular basis of recognition.

Furthermore, machine learning models are increasingly being used to predict enzyme-substrate relationships. chemistryviews.orgmdpi.com These models can be trained on known enzyme-substrate pairs to learn the features that govern these interactions. Such models could potentially be used to identify novel enzymes that metabolize this compound or to predict how structural modifications to the siderophore might affect its interaction with its target proteins. This aids in establishing structure-activity relationships, which are crucial for the rational design of siderophore-based therapeutics or biotechnological tools. nih.gov

Future Research Directions and Translational Perspectives for 2,3 Dihydroxybenzoylglycine

Discovery and Characterization of Novel Genes and Enzymes in 2,3-Dihydroxybenzoylglycine Biosynthesis

Future research into this compound is poised to uncover a more detailed genetic and enzymatic landscape of its biosynthesis. While the foundational pathways are understood, particularly in organisms like Bacillus subtilis, significant opportunities exist for discovering novel genes and characterizing their enzymatic products. In response to iron deprivation, Bacillus subtilis secretes the catecholic siderophore this compound. nih.gov The biosynthesis of this compound involves a series of enzymatic reactions encoded by a specific cluster of genes.

A key enzyme in this pathway is isochorismatase (EC 3.3.2.1), which catalyzes the hydrolysis of isochorismate to form (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoate and pyruvate. kegg.jpenzyme-database.org This enzyme is crucial for the production of the 2,3-dihydroxybenzoate moiety, the core iron-chelating group of the siderophore. kegg.jp Research has shown that the genetic organization of siderophore biosynthesis genes in B. subtilis is similar to that in Escherichia coli. nih.gov Studies have successfully complemented mutations in E. coli siderophore-deficient (ent) mutants with DNA sequences from B. subtilis, indicating functional homology between the genes. nih.gov For instance, the B. subtilis sfp gene, initially known for its role in surfactin (B1297464) production, is homologous to the E. coli entD gene and is interchangeable, suggesting its involvement in the biosynthesis or secretion of peptide-based molecules like siderophores. nih.gov

The genes responsible for synthesizing bacillibactin, a more complex siderophore derived from this compound, are located in the dhb operon (dhbACEBF). nih.gov While laboratory strains of B. subtilis often have a mutation in the sfp gene and cannot produce bacillibactin, undomesticated strains synthesize it. nih.govasm.org Future work should focus on identifying and characterizing potential alternative or accessory enzymes and regulatory genes that might influence the efficiency and diversity of this compound production across different bacterial strains and species. Comparative genomics and transcriptomics of various this compound-producing organisms could reveal novel regulatory networks and enzymes with enhanced or unique properties, offering new targets for metabolic engineering to increase siderophore yield.

Table 1: Genes and Enzymes in this compound and Related Siderophore Biosynthesis

Gene/Enzyme NameFunctionOrganism(s)
Isochorismatase (EC 3.3.2.1) Catalyzes the conversion of isochorismate to 2,3-dihydroxy-2,3-dihydrobenzoate (B1260427) and pyruvate. kegg.jpenzyme-database.orgBacillus subtilis, Escherichia coli, Aerobacter aerogenes
sfp (homolog of entD) Phosphopantetheinyl transferase, required for the synthesis of peptide-based molecules; involved in surfactin and bacillibactin production. nih.govBacillus subtilis
dhb operon (dhbACEBF) Gene cluster encoding the nonribosomal peptide synthetase complex for bacillibactin synthesis from 2,3-dihydroxybenzoate. nih.govBacillus subtilis
entA, entB, entC, entE Genes in E. coli responsible for enterobactin (B1671361) biosynthesis, which can be complemented by B. subtilis homologs. nih.govEscherichia coli
btr (Bacillibactin Transport Regulator) Encodes an activator for the bacillibactin uptake system (FeuABC), with a siderophore-binding domain. nih.govBacillus subtilis

In-depth Exploration of this compound’s Ecological Roles and Inter-species Interactions

The primary ecological function of this compound is its role as a siderophore—a high-affinity iron-chelating molecule. nih.gov In iron-limited environments, organisms that produce and utilize this siderophore gain a significant competitive advantage. Future research should delve deeper into the complex inter-species interactions mediated by this compound.

In microbial communities, the production of this compound by bacteria such as Bacillus subtilis can directly influence community structure by sequestering available iron, thereby limiting the growth of other microorganisms that are less efficient at iron acquisition. wisdomlib.org This competitive interaction is a cornerstone of biological control, where beneficial microbes can suppress the growth of plant pathogens. core.ac.uk The inoculation of plants with Bacillus species that produce these siderophores can promote plant growth and help control phytopathogens. wisdomlib.org

Beyond simple competition, there are more nuanced interactions. Some microbes, unable to synthesize their own siderophores, have evolved transport systems to "steal" or pirate siderophores produced by other species. nih.gov The investigation of these "cheating" behaviors and the co-evolutionary arms race they engender is a fertile area for research. Furthermore, the role of this compound extends to plant-microbe interactions. Plants can utilize microbial siderophores to meet their own iron requirements, especially in alkaline or iron-stressed soils. mdpi.com This enhances plant nutrition, growth, and resilience to abiotic stresses like drought and salinity. mdpi.com

In marine ecosystems, siderophores like this compound are also crucial. nih.gov Pathogenic bacteria such as Vibrio species produce siderophores to acquire iron, and understanding these systems can lead to strategies for controlling diseases in marine organisms like corals. nih.gov Research into the degradation of siderophores by other community members could reveal novel ecological dynamics related to nutrient cycling. nih.gov

Table 2: Ecological Roles and Interactions of this compound

Ecological RoleInteracting Species/SystemMechanism of Action
Microbial Competition Bacillus subtilis vs. other microbesSequesters limited iron, inhibiting the growth of competitors. wisdomlib.org
Biological Control Bacillus subtilis vs. phytopathogensSuppresses pathogen growth by limiting iron availability. wisdomlib.orgcore.ac.uk
Plant Growth Promotion Bacillus subtilis and other PGPR on plantsChelates iron, making it more available for plant uptake, enhancing nutrition and growth. wisdomlib.orgmdpi.com
Siderophore Piracy Siderophore-producing vs. non-producing microbesNon-producers utilize siderophores made by others to acquire iron. nih.gov
Marine Nutrient Cycling Marine bacteria (e.g., Vibrio spp.)Acquires scarce iron in marine environments, influencing community dynamics and pathogenicity. nih.gov

Development of this compound and its Derivatives as Research Probes

The unique chemical properties of this compound, particularly its catechol-based iron-binding moiety, make it and its derivatives excellent candidates for development as research probes. Future research can focus on modifying this natural scaffold to create tools for studying a variety of biological and chemical processes.

A promising avenue is the development of probes for detecting reactive oxygen species (ROS). A related compound, N-[4-(3)H]Benzoylglycylglycylglycine, has been successfully used as a sensitive and specific probe for detecting hydroxyl radicals (*OH). nih.gov Oxidation of this tritiated probe by *OH generates tritiated water, which is easily quantifiable. nih.gov This suggests that a similarly tagged derivative of this compound could be synthesized to probe for extracellular *OH in biological systems, such as in plant cell walls or at sites of inflammation. nih.gov

Furthermore, the strong metal-chelating ability of the dihydroxybenzoyl group can be harnessed to create fluorescent or radio-labeled probes for imaging metal ion distribution in biological tissues or environmental samples. By attaching a fluorophore to the glycine (B1666218) end of the molecule, a sensor could be designed where iron binding to the catechol group causes a change in fluorescence intensity, allowing for the visualization of labile iron pools. These probes would be invaluable for studying iron homeostasis and its dysregulation in various diseases.

The development of synthetic derivatives could also lead to probes with altered binding affinities or specificities for other metal ions, expanding their utility. Creating a library of such probes would provide powerful tools for chemical biology and environmental science, enabling researchers to track metal ions and oxidative stress with high precision. beilstein-journals.org

Table 3: Potential Applications of this compound Derivatives as Research Probes

Probe TypeTarget AnalyteProposed MechanismPotential Application Area
Radiolabeled Derivative (e.g., Tritiated) Hydroxyl Radicals (*OH)Oxidation of the probe by *OH leads to the release of a quantifiable radioactive signal (e.g., ³H₂O). nih.govIn vitro and in vivo detection of oxidative stress; studying polymer scission. nih.gov
Fluorescent Derivative Ferric Iron (Fe³⁺)Binding of Fe³⁺ to the catechol moiety induces a conformational change that alters the emission of a conjugated fluorophore.Imaging labile iron pools in cells and tissues; studying iron homeostasis.
Affinity-Tagged Derivative (e.g., Biotinylated) Siderophore-binding proteins/transportersThe tagged probe can be used to isolate and identify proteins that interact with or transport the siderophore.Characterizing iron transport systems in various organisms. beilstein-journals.org

Investigation of this compound in Environmental Bioremediation Contexts

The ability of this compound to chelate metal ions is not limited to iron, presenting a significant opportunity for its application in environmental bioremediation. Future research should systematically investigate its potential for cleaning up environments contaminated with toxic heavy metals. Bioremediation, which utilizes biological agents to detoxify pollutants, is an environmentally friendly and cost-effective alternative to traditional physico-chemical methods. eeer.orgucdavis.edu

The fundamental mechanism involves the chelation of heavy metal ions by the siderophore. This process can reduce the toxicity of the metals by transforming them into a less bioavailable or less reactive form. mdpi.com For example, siderophores are known to be capable of binding and sequestering heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and even radionuclides like uranium (U⁶⁺) and plutonium (Pu⁴⁺). mdpi.com The resulting metal-siderophore complex can be more stable and less mobile in soil and water, preventing its entry into the food chain.

Future studies should focus on quantifying the binding affinities of this compound for a range of priority heavy metal pollutants. Organisms that produce this siderophore, like Bacillus subtilis and Enterobacter kobei, could be employed in bioremediation strategies. eeer.orgfigshare.com This can be achieved through biostimulation, where the growth of indigenous siderophore-producing bacteria is encouraged, or bioaugmentation, which involves introducing selected microbial strains to a contaminated site. ucdavis.edu

Research is also needed to understand how environmental factors (pH, temperature, presence of other organic matter) affect the efficiency of metal chelation by this compound. ucdavis.edu Genetically engineering microorganisms to overproduce this siderophore is another promising strategy to enhance the efficiency of mycoremediation and phytoremediation processes for cleaning up heavy metal-polluted soils and water. frontiersin.orgfrontiersin.org

Table 4: Potential of this compound in Heavy Metal Bioremediation

Target Pollutant (Heavy Metal)Proposed Bioremediation MechanismPotential Benefit
Lead (Pb²⁺) Chelation by the catechol group, forming a stable complex. mdpi.comReduced bioavailability and toxicity; immobilization in soil.
Cadmium (Cd²⁺) Sequestration through siderophore binding. mdpi.comeeer.orgDecreased uptake by plants and microorganisms.
Zinc (Zn²⁺) Formation of a metal-siderophore complex. mdpi.commdpi.comMitigation of zinc toxicity in high concentrations.
Uranium (U⁶⁺), Plutonium (Pu⁴⁺) Binding of radionuclides by the siderophore. mdpi.comImmobilization of radioactive contaminants in soil and water.
Chromium (Cr) Potential for reduction of toxic Cr(VI) to less toxic Cr(III) via indirect microbial processes facilitated by iron cycling. frontiersin.orgDetoxification of a major industrial pollutant.

Q & A

Q. What are the standard methodologies for isolating and identifying 2,3-dihydroxybenzoylglycine in bacterial cultures?

Answer: Isolation typically involves culturing iron-starved Bacillus subtilis strains in low-iron media (e.g., Chelex 100-treated LB broth) to induce siderophore production . Secreted metabolites are extracted via organic solvents (e.g., ethyl acetate) and purified using chromatographic techniques (e.g., HPLC). Detection is achieved through Chrome Azurol S (CAS) agar assays, which form halos around colonies producing iron-chelating compounds . Structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the characteristic catechol-glycine moiety .

Q. How can researchers validate the iron-binding capacity of this compound in vitro?

Answer: UV-Vis spectrophotometry is used to monitor the formation of iron(III)-siderophore complexes, with characteristic absorption peaks at ~450 nm . Competitive binding assays with EDTA or other chelators quantify stability constants. Inductively coupled plasma mass spectrometry (ICP-MS) measures iron uptake in bacterial cultures supplemented with purified this compound under iron-limiting conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported siderophore production levels across Bacillus species?

Answer: Discrepancies may arise from strain-specific regulatory pathways or growth conditions. To address this:

  • Transcriptomic profiling : Compare expression of dhb operon genes (e.g., dhbACEBF) under standardized iron-depleted conditions .
  • Proteomics : Quantify enzymes like isochorismate pyruvate-hydrolase (EC 3.3.2.1), critical for this compound biosynthesis .
  • Iron titration : Use graded concentrations of FeCl₃ to establish dose-response relationships for siderophore synthesis .

Q. How can genetic manipulation elucidate the role of this compound in bacillibactin assembly?

Answer:

  • Knockout strains : Delete dhbE (non-ribosomal peptide synthetase gene) to disrupt bacillibactin cyclization, leaving linear this compound .
  • Complementation assays : Reintroduce wild-type genes to restore siderophore function.
  • Metabolite profiling : Use LC-MS/MS to compare bacillibactin and its linear precursor in wild-type vs. mutant strains .

Q. What advanced techniques differentiate this compound from structurally related siderophores like enterobactin?

Answer:

  • Tandem MS : Fragment ions at m/z 179 (catechol-glycine) distinguish this compound from enterobactin’s cyclic trilactone (m/z 669) .
  • X-ray crystallography : Resolve the planar glycine linkage vs. enterobactin’s macrocyclic structure .
  • Iron-release kinetics : Acidic hydrolysis (pH 2.0) preferentially degrades bacillibactin, releasing iron faster than enterobactin .

Q. How do researchers address conflicting data on the ecological role of 2,3-dihydroxybenzoyglycine in microbial communities?

Answer:

  • Cross-feeding assays : Co-culture siderophore-deficient mutants with wild-type strains to test iron scavenging efficiency .
  • Metagenomics : Analyze soil or rhizosphere microbiomes for dhb homologs under iron stress .
  • Isotope labeling : Track ⁵⁵Fe uptake in mixed cultures using autoradiography or scintillation counting .

Methodological Challenges and Solutions

Q. What are the pitfalls in quantifying this compound using CAS assays, and how are they mitigated?

Answer:

  • Interference : Other iron chelators (e.g., citrate) may produce false positives. Use CAS assays in tandem with LC-MS for specificity .
  • Quantitation limits : Standardize with pure this compound calibration curves.
  • pH sensitivity : Maintain pH 6.0–6.5 to stabilize the CAS-Fe(III)-dye complex .

Q. How can researchers optimize synthetic protocols for this compound analogues?

Answer:

  • Solid-phase peptide synthesis (SPPS) : Incorporate modified glycine residues or catechol derivatives .
  • Stability testing : Assess analogues under physiological pH (5.0–7.4) and oxidative conditions (H₂O₂) to mimic bacterial environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.